

The Discovery and Development of GSK264220A: A Technical Overview

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Compound of Interest

Compound Name: GSK264220A

Cat. No.: B1672373

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GSK264220A is a potent, irreversible inhibitor of endothelial lipase (EL) and lipoprotein lipase (LPL), identified through a high-throughput screening campaign and subsequent lead optimization. This technical guide provides an in-depth overview of its discovery, mechanism of action, and the experimental methodologies used in its characterization.

Introduction

Endothelial lipase (EL) and lipoprotein lipase (LPL) are key enzymes in lipoprotein metabolism, playing crucial roles in the hydrolysis of triglycerides and phospholipids within lipoproteins. Their activity influences plasma lipid profiles, including levels of high-density lipoprotein (HDL) and low-density lipoprotein (LDL). Dysregulation of these lipases has been implicated in various cardiovascular and metabolic diseases. **GSK264220A**, a sulfonylfuran urea derivative, emerged from a discovery program aimed at identifying potent and selective inhibitors of these enzymes.

Discovery and Synthesis

GSK264220A was identified from a high-throughput screening campaign which led to the discovery of a sulfonylfuran urea hit compound.^[1] A subsequent lead optimization effort was undertaken to improve the potency and selectivity of this initial hit.^[1]

The chemical name for **GSK264220A** is N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea.

Synthesis Protocol

The synthesis of sulfonylfuran ureas, including **GSK264220A**, originates from methyl 2-methyl-3-furancarboxylate. The general synthetic scheme involves the sulfonation of the furan ring, followed by conversion to the corresponding sulfonyl chloride. Reaction of the sulfonyl chloride with an appropriate amine yields the sulfonamide, which is then reacted with an isocyanate to form the final sulfonylfuran urea product.

Detailed Synthesis of N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea (**GSK264220A**):

- Step 1: Sulfonation of Methyl 2-methyl-3-furancarboxylate. Methyl 2-methyl-3-furancarboxylate is treated with chlorosulfonic acid.
- Step 2: Formation of the Sulfonyl Chloride. The resulting sulfonic acid is reacted with a chlorinating agent, such as phosphorus pentachloride, to yield the sulfonyl chloride.
- Step 3: Synthesis of the Sulfonamide. The sulfonyl chloride is then reacted with piperidine to form the corresponding sulfonamide.
- Step 4: Formation of the Urea. The amino group on the furan ring is reacted with phenyl isocyanate to generate the final N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea product.

Mechanism of Action

GSK264220A is an irreversible inhibitor of both endothelial lipase and lipoprotein lipase.^[1] Radiolabeling studies have confirmed its irreversible binding mechanism.^[1] By inhibiting these lipases, **GSK264220A** prevents the hydrolysis of triglycerides and phospholipids in lipoproteins.

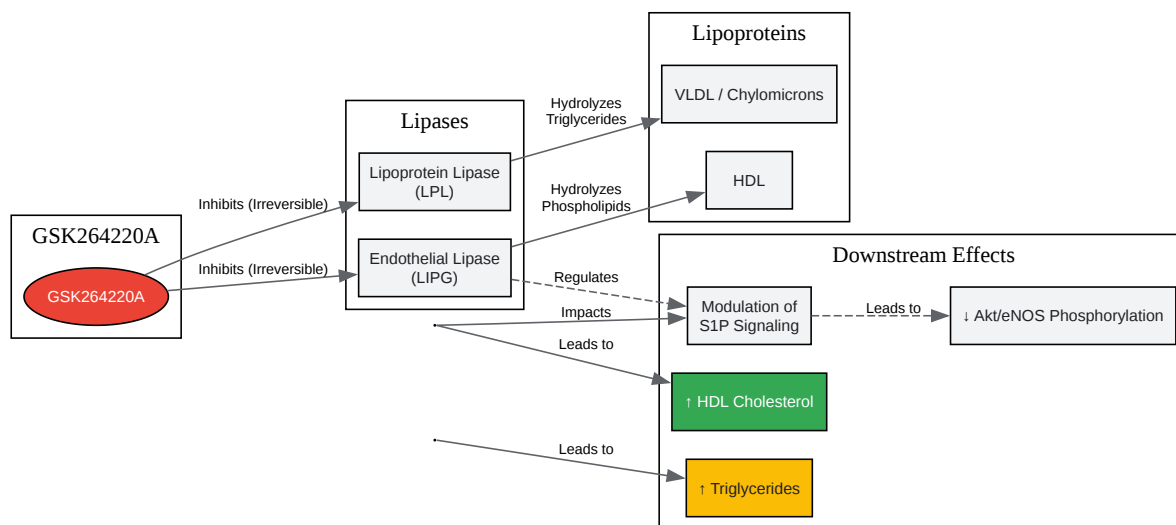
Signaling Pathways

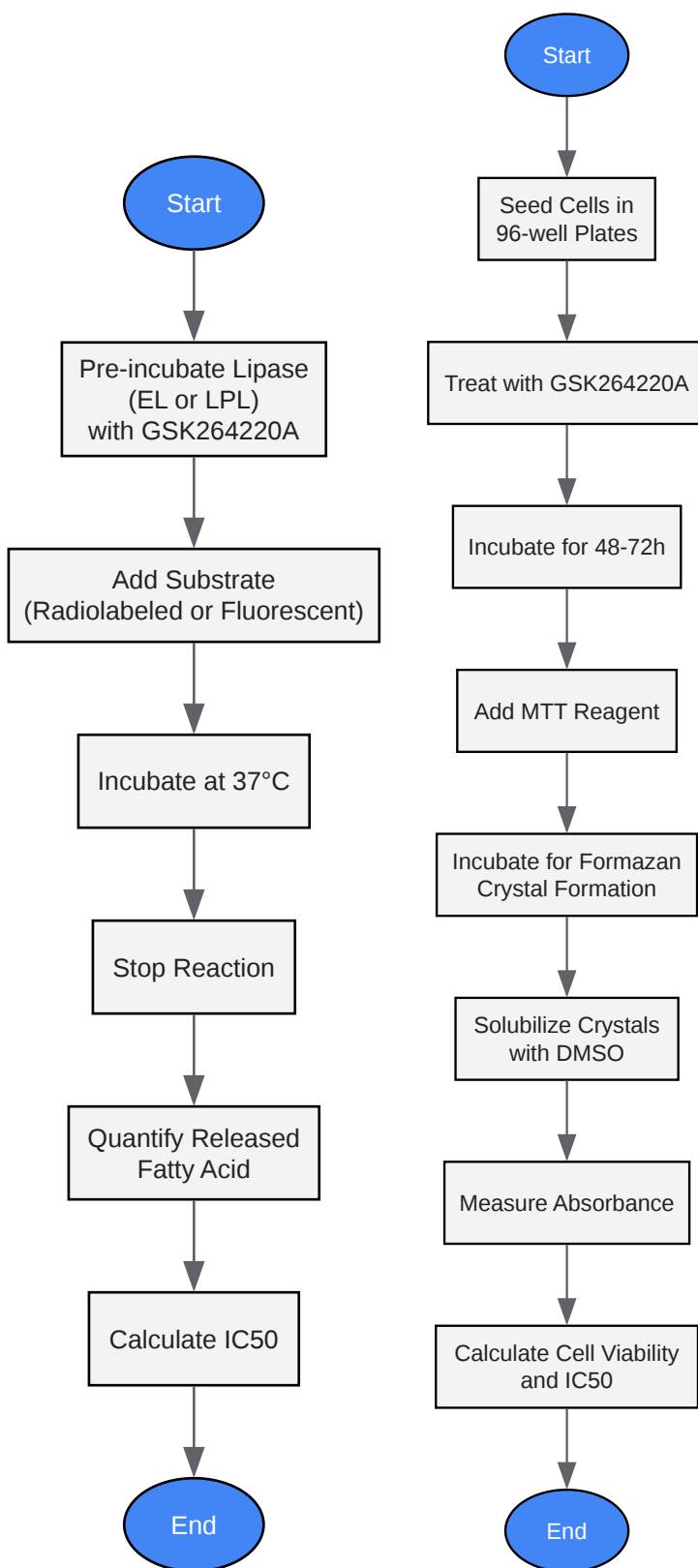
The inhibition of endothelial lipase and lipoprotein lipase by **GSK264220A** has significant downstream effects on lipid metabolism and related signaling pathways.

- Endothelial Lipase (EL) Inhibition: EL primarily hydrolyzes HDL phospholipids. Inhibition of EL leads to an increase in plasma HDL cholesterol levels. The downstream signaling

consequences of EL inhibition involve the modulation of sphingosine-1-phosphate (S1P)-dependent signaling in vascular endothelium, which can affect endothelial cell migration, proliferation, and angiogenesis. EL acts on HDL to promote the activation of S1P1 receptors, leading to Akt/eNOS phosphorylation.

- **Lipoprotein Lipase (LPL) Inhibition:** LPL is the primary enzyme responsible for hydrolyzing triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons. Inhibition of LPL can lead to an increase in circulating triglycerides. The regulation of LPL activity is complex and involves various signaling pathways, including those mediated by protein kinase C α .





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References

- 1. researchgate.net [researchgate.net]
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